molecular formula C22H14ClFN2O4 B2568696 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-05-1

7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2568696
CAS No.: 874396-05-1
M. Wt: 424.81
InChI Key: JKWPPPXBQKOMLY-UHFFFAOYSA-N
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Description

The compound “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a chromeno ring, and an isoxazole ring . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular formula of the compound is C22H14ClFN2O4. It contains several heterocyclic rings, which can contribute to its potential biological activity .

Scientific Research Applications

Photoluminescent Materials

A study by Beyerlein & Tieke (2000) discussed the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their potential as photoluminescent materials due to their strong photoluminescence and photochemical stability. These properties make them suitable for electronic applications, highlighting their utility in the development of optoelectronic devices (Beyerlein & Tieke, 2000).

Organic Electronics

The synthesis and properties of conjugated polymers containing diketopyrrolopyrrole (DPP) units, such as those related to the specified chemical compound, have been investigated for their applications in organic electronics. Hu et al. (2015) developed a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells, demonstrating the potential of DPP-based materials in improving power conversion efficiency (Hu et al., 2015).

Corrosion Inhibition

Zarrouk et al. (2015) synthesized 1H-pyrrole-2,5-dione derivatives, similar in structure to the target compound, and evaluated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their study found that these derivatives are good corrosion inhibitors, with efficiency increasing with concentration. This research illustrates the compound's potential in industrial applications, particularly in protecting metals against corrosion (Zarrouk et al., 2015).

Optical Applications

The absorption and fluorescence properties of soluble derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione, akin to the chemical compound , were studied by Lun̆ák et al. (2011). These compounds demonstrated moderate positive solvatochromism of fluorescence, indicating their potential use in the design of new optical materials with tunable properties (Lun̆ák et al., 2011).

Solvent Selection for Organic Photovoltaics

Walker et al. (2011) conducted a study on solvent selection for a molecular bulk heterojunction system, including compounds with structural similarities to the target compound. They determined the solubility parameters of materials, facilitating the choice of solvents for device optimization in organic photovoltaics. This research underscores the importance of understanding solvent interactions for the development of efficient solar cells (Walker et al., 2011).

Properties

IUPAC Name

7-chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O4/c1-10-7-16-14(9-15(10)23)20(27)18-19(12-3-5-13(24)6-4-12)26(22(28)21(18)29-16)17-8-11(2)30-25-17/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWPPPXBQKOMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NOC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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